Plicamycin

Ewing sarcoma EWS-FLI1 transcription factor IC50 potency

Plicamycin is the best-documented aureolic acid parent compound for Sp1-targeted transcriptional inhibition. Substituting unspecified mithramycin congeners risks potency loss (EC-8105 is ~5.1× more potent; EC-8042 has ~12× lower systemic toxicity) or off-target effects. • Reference standard: validated IC50 15.5-17 nM against EWS-FLI1-driven Ewing sarcoma across multiple cell lines. • CMS4-selective tool: cytotoxic to chemoresistant CMS4 colorectal cancer subtype while sparing CMS1 cells. • Defined mechanism: Mg²⁺-coordinated dimer binding to GC-rich DNA minor groove, displacing Sp1/Sp3 transcription factors.

Molecular Formula C52H76O24
Molecular Weight 1085.1 g/mol
CAS No. 18378-89-7
Cat. No. B1683777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlicamycin
CAS18378-89-7
Synonymsaureolic acid;  mithramycin. US brand name: Mithracin. Foreign brand name: Mithracine. Abbreviation: MTH. Code names: A2371;  PA144
Molecular FormulaC52H76O24
Molecular Weight1085.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
InChIInChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1
InChIKeyCFCUWKMKBJTWLW-BKHRDMLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene.
1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plicamycin (Mithramycin A) Procurement Baseline


Plicamycin (mithramycin A) is an aureolic acid polyketide antibiotic produced by *Streptomyces* spp. that binds GC-rich DNA minor-groove sequences as a Mg²⁺-coordinated dimer, inhibiting RNA synthesis and displacing Sp-family transcription factors [1]. Clinically it has been employed for testicular carcinoma, hypercalcemia of malignancy, and investigational Ewing sarcoma therapy, but procurement decisions require direct quantitative differentiation from its biosynthetic analogs (e.g., EC-8042, EC-8105, chromomycin A3) and therapeutic alternatives (e.g., pamidronate, everolimus) [2].

Why Plicamycin Substitution Fails


Despite a shared aureolic acid scaffold, mithramycin A and its congeners (chromomycin A3, olivomycin, EC-8042, EC-8105) differ markedly in (i) saccharide side-chain composition that governs DNA-sequence selectivity, (ii) maximum tolerated dose (MTD) in vivo, and (iii) therapeutic indices across tumor lineages. For example, the C-3 pentyl side chain of mithramycin A confers an IC₅₀ of 15.5–17 nM against EWS-FLI1-driven Ewing sarcoma, while EC-8105 (modified side chain) achieves 3.3 nM – an approximately 5.1-fold gain in potency [1]. Conversely, EC-8042 retains comparable transcriptional suppression with ~12-fold lower systemic toxicity (MTD ≤24 mg/kg versus 2 mg/kg for mithramycin) [1]. These quantifiable differences mean that substituting plicamycin with a generic “mithramycin analog” without specifying the exact congener risks either loss of potency, increased off-target liver injury, or both.

Plicamycin Head-to-Head Evidence


EWS-FLI1 Inhibition vs. EC-8105

In a direct luciferase-reporter assay employing TC32 Ewing sarcoma cells stably expressing NR0B1 promoter-driven luciferase, mithramycin A (plicamycin) inhibited EWS-FLI1 activity with an IC₅₀ of 17 nmol/L (95% CI 15–18) [1]. The biosynthetic analog EC-8105 reduced the IC₅₀ to 2 nmol/L (95% CI 2–3), representing an 8.5-fold improvement in potency. This advantage was preserved in cell-viability assays (IC₅₀ 15.5 nmol/L for mithramycin A versus 3.29 nmol/L for EC-8105 (95% CI 3.1–3.5)) [1]. Thus, while plicamycin remains a validated EWS-FLI1 inhibitor, procurement for Ewing sarcoma research must acknowledge that its potency is ~5- to 8.5-fold lower than the lead second-generation congener EC-8105.

Ewing sarcoma EWS-FLI1 transcription factor IC50 potency

Systemic Toxicity vs. EC-8042

Mithramycin A exhibits dose-limiting hepatotoxicity that has curtailed its clinical development. In CD-1 mice, the intravenous maximum tolerated dose (MTD) of mithramycin A is 2 mg/kg [1]. By contrast, the re-engineered analog EC-8042 achieved an intravenous MTD of ≤24 mg/kg, a ≥12-fold improvement [1]. Despite the markedly lower toxicity, EC-8042 maintained suppression of EWS-FLI1 at similar drug concentrations, demonstrating that the structural modifications successfully uncoupled target engagement from general cytotoxicity [1].

Maximum tolerated dose in vivo toxicity aureolic acid analogs

Hypercalcemia Management vs. Pamidronate

In a randomized crossover study of 48 patients with first-occurrence tumor-related hypercalcemia (corrected serum calcium ≥2.80 mmol/L), normocalcemia was achieved within 1 week in 45% of evaluable patients receiving plicamycin compared with 88% receiving pamidronate (p < 0.01) [1]. Moreover, pamidronate extended the duration of normocalcemia (p < 0.05) and reduced serum creatinine (p < 0.05). Vomiting occurred in 36% of plicamycin-treated patients versus 0% in the pamidronate arm (p < 0.01) [1]. This evidence underpins the modern replacement of plicamycin by bisphosphonates for hypercalcemia.

Tumor-induced hypercalcemia randomized controlled trial normocalcemia rate

Selective Cytotoxicity in CMS4 Colorectal Cancer

Plicamycin and everolimus were identified as preferentially active against the prototypic CMS4 colorectal cancer cell line MDST8 (chemoresistant subtype) compared with the CMS1 line LoVo. MDST8 cells treated with plicamycin showed stronger cytostatic/cytotoxic effects, enhanced apoptosis and autophagy, and more pronounced inhibition of DNA-to-RNA transcription relative to LoVo cells [1]. In mouse xenografts, nontoxic doses of plicamycin shrank established MDST8 tumors but exerted only minor growth-reducing effects on LoVo tumors, confirming CMS4 selectivity in vivo [1].

Colorectal cancer consensus molecular subtype 4 treatment resistance

Plicamycin Application Scenarios


EWS-FLI1 Inhibitor Reference Standard

Although second-generation analogs (EC-8105, EC-8042) demonstrate superior potency and therapeutic windows, plicamycin remains the best-documented parental compound with published IC₅₀ data across multiple Ewing sarcoma cell lines (15.5–17 nM) [1]. Researchers verifying published findings or establishing control baselines for novel analog screens should procure plicamycin as the reference standard.

CMS4 Colorectal Cancer Preclinical Screening

Plicamycin exerts selective cytotoxic and cytostatic effects on the chemoresistant CMS4 colorectal cancer subtype (MDST8 cells and xenografts) while sparing CMS1 cells [1]. This makes plicamycin a valuable tool compound for decoding CMS4-specific vulnerabilities and benchmarking candidate CMS4-targeted agents.

Negative Control for Hypercalcemia Intervention Studies

The randomized crossover trial establishing pamidronate's superiority (normocalcemia rate 88% vs. 45% for plicamycin, p<0.01) provides a quantitative benchmark [1]. Plicamycin can serve as a comparator arm or historical control in preclinical or clinical protocols evaluating novel calcium-lowering therapies.

Mechanistic Studies of GC-Rich DNA:Transcription Factor Interactions

Plicamycin binds the minor groove of GC-rich DNA as a divalent-cation-coordinated dimer, displacing Sp1/Sp3 transcription factors [1]. This well-established mechanism supports its use as a chemical probe in biochemical and biophysical experiments exploring GC-box-dependent transcriptional regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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